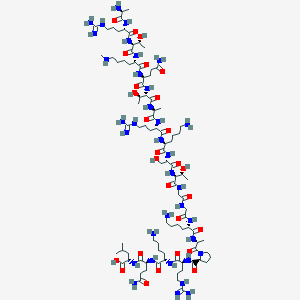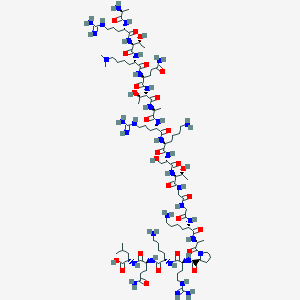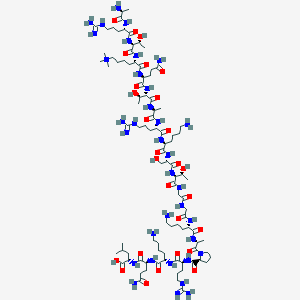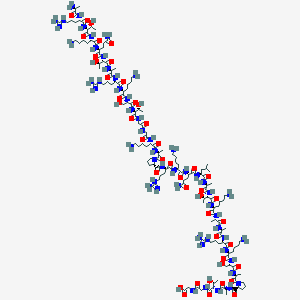
Hm1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hm1a has been identified from the venom of the spider Heteroscodra maculata. Hm1a has been described as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 with an EC value of 38 nM. Nav1.1 is expressed in the CNS and mutations are associated with several disorders such as epilespy or autism.
Aplicaciones Científicas De Investigación
HMGB1 as a Key Factor in Immune Response
HMGB1 (High-mobility group box 1) was initially known only as a nuclear factor enhancing transcription. However, it has emerged as a crucial cytokine in mediating responses to infection, injury, and inflammation. This discovery has opened a new field in immunology, focusing on the mechanisms of HMGB1 release, its biological activities, and its pathological effects in various diseases like sepsis, arthritis, and cancer. This has led to the preclinical development of therapies modulating HMGB1 release and activity (Lotze & Tracey, 2005).
HMGB1 in Disease Pathogenesis and Therapeutic Target
HMGB1 has a critical role inside the cell as a DNA chaperone, protector from apoptotic cell death, and outside the cell as a damage-associated molecular pattern molecule (DAMP). This makes it a central figure in various human diseases, including infectious diseases, ischemia, immune disorders, and cancer. The multifaceted functions of HMGB1 have inspired strategies to inhibit its expression, release, and activity for therapeutic purposes (Kang et al., 2014).
HMGB1 in Cancer Research
HMGB1 is closely associated with cancer progression. Its expression enhances cancer progression by acting as a ligand for receptors like RAGE (receptor for advanced glycation end products). Studies have explored HMGB1 secretion mechanisms and their implications for cancer development (Fujii et al., 2009). Additionally, HMGB1 plays a pivotal role in cancer treatment, impacting the repair capacity of cancer cells and influencing pathways through microRNAs, making it a candidate for new therapeutic interventions (Ugrinova & Pasheva, 2017).
HMGB1 in Inflammatory Diseases
Extracellular HMGB1 is a primary mediator in inflammation, with significant roles in the activation of macrophages, upregulation of endothelial adhesion molecules, and mediation of fever and anorexia. Its role in inflammatory diseases has led to the investigation of HMGB1-targeted therapy in preclinical models of inflammation, indicating its potential as a therapeutic target (Wang et al., 2004).
Propiedades
Nombre del producto |
Hm1a |
|---|---|
Fórmula molecular |
C170H239N47O54S6 |
Peso molecular |
3997.46 g/mol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





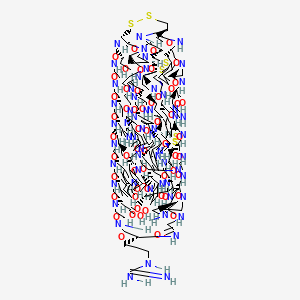
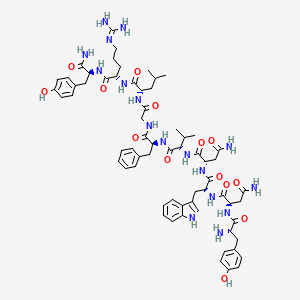
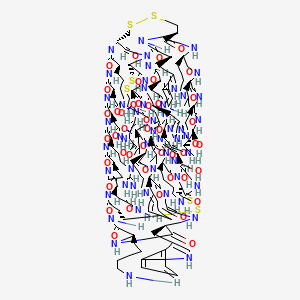
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)

